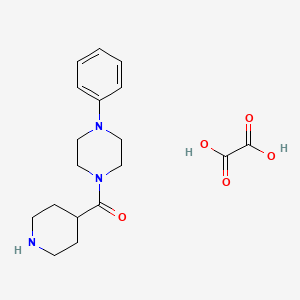![molecular formula C25H37N3O5 B3951060 1-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B3951060.png)
1-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate
Übersicht
Beschreibung
1-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPP or CPP-115 and is a potent inhibitor of the enzyme aminopeptidase N (APN).
Wirkmechanismus
CPP-115 inhibits the enzyme 1-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate, which is involved in the degradation of neuropeptides and other bioactive peptides. By inhibiting this compound, CPP-115 can increase the levels of these peptides in the brain, leading to various physiological effects. CPP-115 has also been shown to modulate the activity of the GABA system in the brain, which can have anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to have various biochemical and physiological effects, including increasing the levels of GABA in the brain, reducing drug-seeking behavior in animals, and inhibiting tumor growth and metastasis in cancer cell lines. This compound has also been shown to have anxiolytic and anticonvulsant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-115 has several advantages for lab experiments, including its high potency and selectivity for 1-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate inhibition. This compound also has good bioavailability and can cross the blood-brain barrier, making it useful for studying the effects of neuropeptides and other bioactive peptides in the brain. However, CPP-115 can be expensive to synthesize, and its effects on other enzymes and physiological systems are not well understood.
Zukünftige Richtungen
There are several future directions for research on CPP-115, including studying its effects on other enzymes and physiological systems, exploring its potential use in combination with other drugs for cancer treatment, and investigating its potential use in the treatment of addiction and other neurological disorders. Additionally, further research is needed to optimize the synthesis method for CPP-115 and improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, CPP-115 has been shown to increase the levels of GABA (gamma-aminobutyric acid) in the brain, which can have anxiolytic and anticonvulsant effects. CPP-115 has also been studied for its potential use in the treatment of addiction, as it can reduce drug-seeking behavior in animals.
In cancer research, CPP-115 has been shown to inhibit tumor growth and metastasis in various cancer cell lines. This compound has also been studied for its potential use in combination with other chemotherapeutic agents to improve their efficacy.
Eigenschaften
IUPAC Name |
[1-(cyclohexylmethyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O.C2H2O4/c27-23(26-17-15-25(16-18-26)22-9-5-2-6-10-22)21-11-13-24(14-12-21)19-20-7-3-1-4-8-20;3-1(4)2(5)6/h2,5-6,9-10,20-21H,1,3-4,7-8,11-19H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQDSGQPFUQFJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethoxy-6-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-piperidinyl)methyl]phenol](/img/structure/B3950982.png)
![1-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3950989.png)
![2-ethoxy-4-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-piperidinyl)methyl]phenol](/img/structure/B3951006.png)
![1-methyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951016.png)
![1-methyl-4-{[1-(3-phenylpropyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951019.png)

![1-phenyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951033.png)
![1-phenyl-4-{[1-(3-phenylpropyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951042.png)
![1-phenyl-4-{[1-(3-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951052.png)
![1-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B3951067.png)
![1-{[1-(3-methoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B3951074.png)
![1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B3951080.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-3-methylphenyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B3951088.png)
![1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B3951092.png)